molecular formula C15H12N2O2 B3055604 1-Benzyl-5-nitro-1H-indole CAS No. 65795-95-1

1-Benzyl-5-nitro-1H-indole

Cat. No.: B3055604
CAS No.: 65795-95-1
M. Wt: 252.27 g/mol
InChI Key: LONPVIGEVNTHTN-UHFFFAOYSA-N
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Description

1-Benzyl-5-nitro-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring, with a nitro group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-nitro-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. In this method, phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include benzyl phenylhydrazine and a suitable nitro-substituted ketone or aldehyde.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions typically include the use of strong acids like hydrochloric acid or sulfuric acid, and the reactions are carried out at elevated temperatures to facilitate the formation of the indole ring.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Reduction: 1-Benzyl-5-amino-1H-indole.

    Substitution: Various substituted indole derivatives depending on the substituent used.

    Oxidation: Oxidized indole derivatives with functional groups like carbonyl or carboxyl groups.

Scientific Research Applications

1-Benzyl-5-nitro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Benzyl-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-1H-indole: Lacks the benzyl group, which may affect its binding affinity and biological activity.

    1-Benzyl-2,3-dimethyl-5-nitro-1H-indole: Contains additional methyl groups, which can influence its chemical and biological properties.

Uniqueness: 1-Benzyl-5-nitro-1H-indole is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in synthesis and research, making it a valuable compound in various fields.

Properties

IUPAC Name

1-benzyl-5-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-17(19)14-6-7-15-13(10-14)8-9-16(15)11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONPVIGEVNTHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431871
Record name 1-Benzyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65795-95-1
Record name 1-Benzyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dry dimethylsulphoxide (20 ml) was added to potassium hydroxide (4.2 g, 0.074 mol) (crushed pellets) and the mixture was stirred under nitrogen for 5 mins. 5-Nitroindole (commerically available) (3.0 g, 0.019 mol) was then added and the red mixture stirred for 30 min at room temperature. The mixture was then cooled to −10° C., benzyl bromide (4.4 ml, 0.037 mol) was slowly added and the mixture stirred and allowed to warm to room temperature over a period of 40 mins. Water (50 ml) was then added and the mixture was extracted with diethyl ether (2×200 ml). The extracts were washed with water (4×50 ml), dried over sodium sulphate and evaporated to leave an oily solid. The excess benzyl bromide was removed by dissolving the whole in diethyl ether (50 ml), diluting this solution with 40-60 petrol (50 ml) and then gradually removing the diethyl ether in vacuo to leave a yellow solid suspended in the petrol. The solid was filtered, washed with copious amounts of 40-60 petrol and dried to give 1-benzyl-5-nitroindole (2.4 g, 51%) as a yellow solid, m.p. 102-104° C.; δH [2H6]-DMSO 8.53 (1H, s, 4-H), 8.00 (1H, d, J 9, 6-H), 7.78 (1H, s, 2-H), 7.68 (1H, d, J 9, 7-H), 7.36-7.20 (5H, m, 2′-H, 3′-H, 4′-H, 5′-H, 6′-H), 6.81 (1H, s, 3-H), 5.52 (2H, s, CH2).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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